2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
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Description
2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
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Scientific Research Applications
Mesoionic Purinone Analogs Synthesis
Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, are synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions to produce acetamides. Their reaction with dimethyl acetylene dicarboxylate results in triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982).
Nucleophilic Reactions with Tetramethylcyclobutanedione
The reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with various nucleophiles depends on reaction conditions, steric factors, and nucleophilicity. In reactions with primary amines, an N-substituted imine intermediate is formed, hydrolyzing to the corresponding amide in the presence of water. The reaction of diamines with the dione synthesizes imidazolines and dihydropyrimidines (Hansen & Demarco, 1969).
Central Activity of Imidazo[2,1‐f]purine‐2,4‐dione Derivatives
Two new imidazo[2,1‐f]purine‐2,4‐dione derivatives act as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptor antagonists. These compounds show antipsychotic, antidepressant‐, and anxiolytic‐like properties in animal tests, compared with the effects of ziprasidone (Partyka et al., 2014).
Oxidative Carbon-Nitrogen Bond Formation
Carbon tetrabromide mediated oxidative C-N bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones leads to complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild, metal-free conditions (Huo et al., 2016).
Hepatoprotective Activity of Imidazo[1,2-c]pyrimido[5,4-e]pyrimidines
Novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and tetraazaacenaphthene-3,6-diones from cyclic ketene aminals and alkyl or aryl isothiocyanate via tandem addition-cyclization reactions is shown. Some compounds screened exhibited hepatoprotective activity, with one found most effective (Ram et al., 2002).
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-7-8(2)20-11-12(17(5)15(23)18(6)13(11)22)16-14(20)19(7)9(3)10(4)21/h9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELUEAIIYAOXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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